
5-Brom-2,3-Difluorphenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,3-difluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BBrF2O2 and its molecular weight is 236.81. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2,3-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2,3-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Katalytische Protodeboronierung
Diese Verbindung wird bei der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet . Dieser Prozess beinhaltet einen radikalischen Ansatz, der eine formale Anti-Markovnikov-Alkenhydromethylierung ermöglicht . Diese Transformation ist wertvoll, aber nicht bekannt .
Proteomforschung
“5-Brom-2,3-Difluorphenylboronsäure” wird in der Proteomforschung verwendet . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen .
Synthese von Honokiol-Analogen
Diese Verbindung ist an der Synthese von Honokiol-Analogen beteiligt . Honokiol ist ein Lignan, das aus der Rinde, den Zapfen und den Blättern von Bäumen der Gattung Magnolia isoliert wird. Es wurde als potenzieller Antikrebswirkstoff identifiziert .
Homo-Kupplungsreaktionen
“this compound” wird in Homo-Kupplungsreaktionen verwendet . Diese Reaktionen beinhalten die Kupplung von zwei identischen Molekülen, um eine neue Verbindung zu bilden .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet . Dies ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die zur Synthese von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird .
Enantioselektive Boranreduktion von Trifluoracetophenon
“this compound” ist an der enantioselektiven Boranreduktion von Trifluoracetophenon beteiligt . Diese Reaktion wird zur Herstellung von enantiomerenreinen Verbindungen verwendet .
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2,3-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
5-Bromo-2,3-difluorophenylboronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by 5-Bromo-2,3-difluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the action of 5-Bromo-2,3-difluorophenylboronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many organic synthesis processes, enabling the creation of complex organic compounds .
Action Environment
The action of 5-Bromo-2,3-difluorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by exposure to air and moisture .
Biochemische Analyse
Biochemical Properties
The role of 5-Bromo-2,3-difluorophenylboronic acid in biochemical reactions is primarily associated with its use in the Suzuki-Miyaura cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst . The 5-Bromo-2,3-difluorophenylboronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2,3-difluorophenylboronic acid is primarily understood in the context of its role in the Suzuki-Miyaura cross-coupling . In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids are generally known for their stability, which makes them suitable for use in various chemical reactions .
Eigenschaften
IUPAC Name |
(5-bromo-2,3-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJVJEUQKZBXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2580652.png)
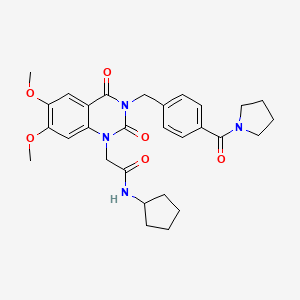
![methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2580659.png)
![4-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)benzamide](/img/structure/B2580660.png)
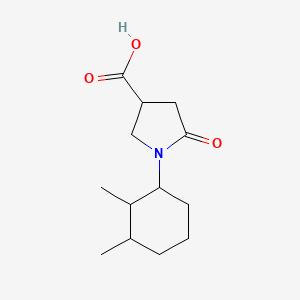
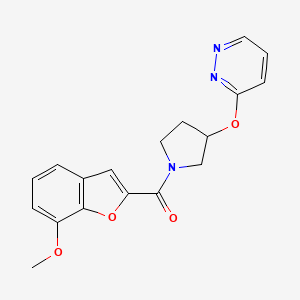
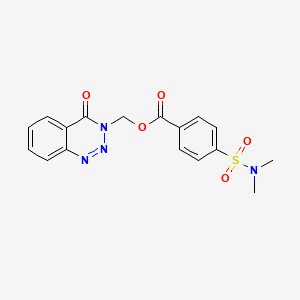
![2-{[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2580666.png)
![4-cyclopropyl-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2580668.png)
![Methyl (E)-4-[(1S,8R)-4-(2-methylpyrazol-3-yl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-4-oxobut-2-enoate](/img/structure/B2580670.png)
![5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2580671.png)
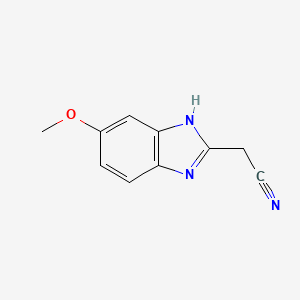
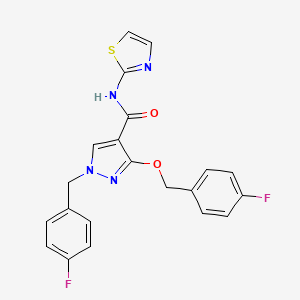
![1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2580675.png)
